2-Amino-4-Bromo-5-chlorobenzamide
Overview
Description
2-Amino-4-Bromo-5-chlorobenzamide is an organic compound with the molecular formula C7H6BrClN2O. It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound is characterized by the presence of amino, bromo, and chloro substituents on a benzamide core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-Bromo-5-chlorobenzamide typically involves the bromination and chlorination of benzamide derivatives. One common method includes the following steps:
Nitration: Benzamide is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Halogenation: The amino-benzamide is then subjected to bromination and chlorination under controlled conditions to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-Bromo-5-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-4-Bromo-5-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-Bromo-5-chlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Amino-5-Bromo-4-chlorobenzamide
- 2-Amino-4-Chloro-5-bromobenzamide
- 2-Amino-4-Bromo-3-chlorobenzamide
Comparison: 2-Amino-4-Bromo-5-chlorobenzamide is unique due to the specific positioning of the amino, bromo, and chloro groups on the benzamide core. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the halogen atoms can influence the compound’s ability to participate in substitution reactions or form specific interactions with biological targets.
Properties
IUPAC Name |
2-amino-4-bromo-5-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTJQTYNHIWXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299100 | |
Record name | 2-Amino-4-bromo-5-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629270-62-7 | |
Record name | 2-Amino-4-bromo-5-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1629270-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-bromo-5-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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